REACTION_SMILES
|
[CH3:27][CH2:28][OH:29].[NH2:25][NH2:26].[OH2:24].[c:1]1([CH:11]([CH3:12])[N:13]2[C:14](=[O:15])[c:16]3[c:17]([cH:18][cH:19][cH:20][cH:21]3)[C:22]2=[O:23])[cH:2][cH:3][c:4]2[cH:5][cH:6][cH:7][cH:8][cH:9][c:10]1-2>>[c:1]1([CH:11]([CH3:12])[NH2:13])[cH:2][cH:3][c:4]2[cH:5][cH:6][cH:7][cH:8][cH:9][c:10]1-2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
CC(c1ccc2cccccc1-2)N1C(=O)c2ccccc2C1=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(c1ccc2cccccc1-2)N1C(=O)c2ccccc2C1=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(N)c1ccc2cccccc1-2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |